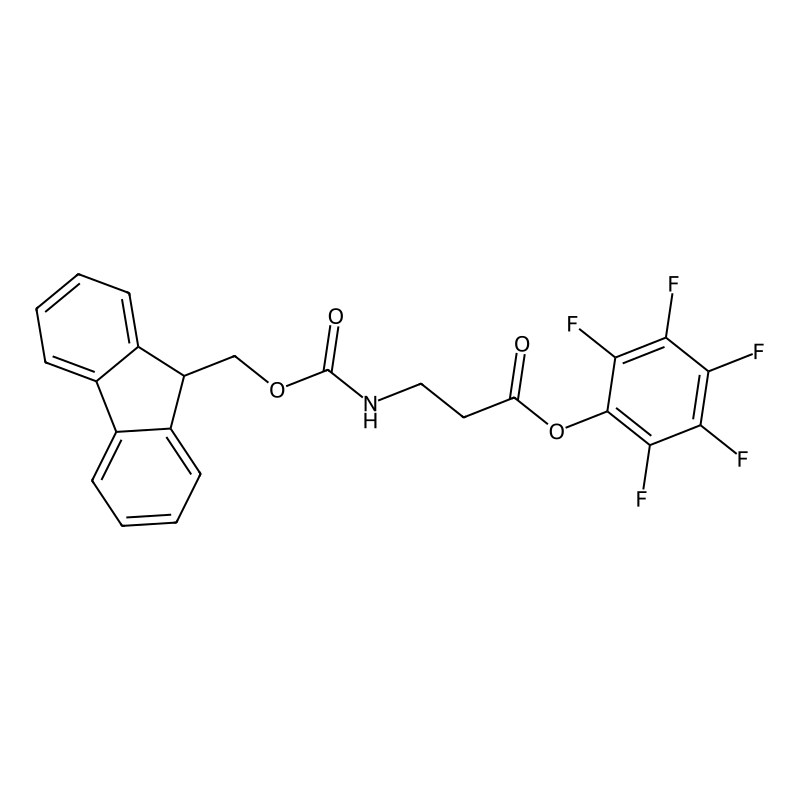

Fmoc-beta-ala-opfp

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Fmoc-beta-Ala-OPfp is a pre-activated, N-terminally protected beta-amino acid derivative designed for solid-phase peptide synthesis (SPPS). As a pentafluorophenyl (Pfp) active ester, it is engineered for high reactivity in forming amide bonds, a property derived from the strong electron-withdrawing nature of the pentafluorophenyl group. This high level of activation facilitates rapid and efficient coupling, particularly when incorporating non-standard beta-amino acids into peptide sequences, which can be challenging with standard in-situ activation methods. The use of a stable, pre-activated ester simplifies synthesis protocols by removing the need for separate, in-situ coupling reagents, making it well-suited for both manual and automated SPPS workflows.

Workflow Fit

Substituting Fmoc-beta-Ala-OPfp with alternatives like the N-hydroxysuccinimide (OSu) ester or relying on in-situ activation of Fmoc-beta-Ala-OH with reagents like HBTU or DIC/HOBt is a significant process change, not a direct replacement. Pfp esters exhibit greater resistance to hydrolysis compared to NHS esters, providing a wider operational window and reducing material loss, especially in automated synthesizers where reagent solutions may be held for extended periods. This enhanced stability, combined with higher intrinsic reactivity, allows for faster and more complete coupling reactions, which is critical for minimizing deletion sequences and other side reactions that complicate purification. Choosing a less reactive or less stable alternative can compromise the yield and purity of the final peptide, particularly in the synthesis of long or sterically hindered sequences.

Substitution Risk

References

- [2] Min, S., F... & Lin, S. (2025). Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Organic & Biomolecular Chemistry, 23(26), 6373-6385.

- [7] Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines. ResearchGate.

- [8] Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Key Intermediates. Dilun Biotechnology.

Superior Coupling Kinetics for Faster, More Efficient Synthesis

Pentafluorophenyl (Pfp) esters demonstrate significantly higher reactivity compared to other common active esters, enabling faster and more complete peptide bond formation. In a comparative study of aryl esters, an Fmoc-amino acid-OPfp derivative achieved nearly quantitative reaction completion in just 5 minutes under additive-free conditions, far outperforming other esters like p-nitrophenyl esters. Another analysis established the relative coupling rate of Pfp esters as dramatically higher than p-nitrophenyl (ONp) esters, with a reported ratio of 111:1. This high reactivity minimizes the risk of incomplete couplings, which lead to difficult-to-remove deletion sequence impurities.

| Evidence Dimension | Relative Coupling Rate |

| Target Compound Data | 111 (for OPfp ester) |

| Comparator Or Baseline | p-Nitrophenyl ester (ONp): 1 |

| Quantified Difference | 111x faster coupling rate vs. ONp ester |

| Conditions | Amine acylation reaction for peptide bond formation. |

Faster kinetics reduce synthesis time and minimize side reactions, leading to higher purity crude product and less demanding downstream purification.

Comparator (Fmoc-β-Ala-OH): requires DIC/HOBt or HBTU

Enhanced Stability to Hydrolysis for Improved Reproducibility and Reduced Waste

Fmoc-beta-Ala-OPfp offers superior stability against hydrolysis compared to the commonly used N-hydroxysuccinimide (NHS) esters, a critical factor for reproducibility in aqueous-organic solvent systems used in SPPS. While NHS esters have a half-life that can be as short as 10 minutes at pH 8.6, Pfp esters are consistently reported to be less susceptible to spontaneous hydrolysis under similar conditions. This increased stability ensures that more of the active ester is available for the desired coupling reaction rather than being consumed by a competing reaction with trace water in solvents like DMF. This is particularly advantageous in automated synthesis protocols where reagent solutions may be stored on the instrument before use.

| Evidence Dimension | Half-life in aqueous buffer |

| Target Compound Data | Consistently reported as more stable and less susceptible to hydrolysis than NHS esters. |

| Comparator Or Baseline | NHS Ester: Half-life of ~10 minutes at pH 8.6 (4°C); 4-5 hours at pH 7.0 (0°C). |

| Quantified Difference | Qualitatively superior resistance to hydrolysis, leading to higher effective reagent concentration over time. |

| Conditions | Aqueous buffer solutions, relevant to trace water in SPPS solvents. |

Higher stability reduces reagent waste, improves reaction reproducibility by ensuring consistent reagent potency, and is critical for the reliability of automated synthesis platforms.

Process Simplification: Additive-Free Coupling Avoids Contamination from Coupling Reagents

The high reactivity of Fmoc-beta-Ala-OPfp enables efficient peptide bond formation without the need for additional coupling reagents (e.g., HBTU, HATU) or activators (e.g., HOBt), which are required for in-situ activation of the free carboxylic acid. This simplifies the reaction workflow and, more importantly, eliminates a major source of potential impurities. Byproducts derived from coupling reagents can contaminate the final product, increasing the burden and cost of purification. Using a pre-activated Pfp ester ensures a cleaner reaction profile, as the only significant byproduct is the highly water-soluble and non-reactive pentafluorophenol, which is easily washed away during standard SPPS workup procedures.

| Evidence Dimension | Required Reagents for Coupling |

| Target Compound Data | None (pre-activated) |

| Comparator Or Baseline | In-situ activation: Requires coupling reagent (e.g., HBTU/HATU) and often an additive (e.g., HOBt/Oxyma) plus a base (e.g., DIPEA). |

| Quantified Difference | Eliminates 2-3 reagents per coupling step. |

| Conditions | Standard solid-phase peptide synthesis coupling cycle. |

This simplifies protocols, reduces reagent costs, and yields a cleaner crude product, which significantly streamlines downstream purification efforts.

Automated Synthesis of Beta-Peptide Libraries

The combination of high reactivity and superior solution stability makes this compound an excellent choice for automated solid-phase peptide synthesizers. Its stability minimizes the risk of reagent degradation in the instrument's solvent lines, while its rapid coupling kinetics ensure high yields and purity even with the fixed reaction times typical of automated protocols.

Synthesis of Peptides with Sterically Hindered Junctions

The high acylating potential of the pentafluorophenyl ester is particularly effective for overcoming the steric hindrance encountered when coupling amino acids to crowded N-termini or secondary amines. This makes it a preferred reagent for synthesizing complex peptides, peptoids, or sequences known to be 'difficult couplings' where standard in-situ methods may fail or give low yields.

Manufacturing Workflows Prioritizing High-Purity Crude Product

For applications where final product purity is paramount and purification is a significant bottleneck, using Fmoc-beta-Ala-OPfp is a strategic choice. The clean, rapid, and additive-free coupling minimizes the formation of deletion sequences and reagent-derived byproducts, resulting in a cleaner crude peptide that simplifies and lowers the cost of final purification.

Application Fit Matrix

XLogP3

Explore Compound Types